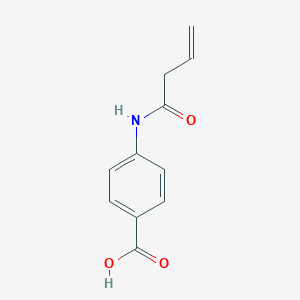

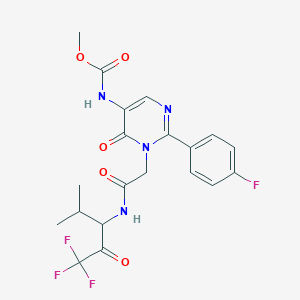

Des(Methoxycarbonyl) Febantel

Übersicht

Beschreibung

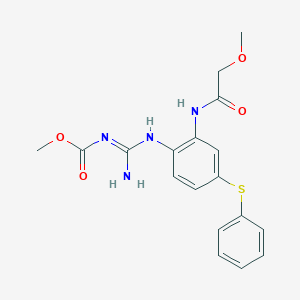

Des(methoxycarbonyl) Febantel is a derivative of Febantel, a broad-spectrum anthelmintic used primarily in veterinary medicine. It is known for its efficacy against gastrointestinal nematodes and lungworms in livestock. The compound is characterized by its molecular formula C18H20N4O4S and a molecular weight of 388.44 g/mol .

Wissenschaftliche Forschungsanwendungen

Des(methoxycarbonyl) Febantel is primarily used in veterinary medicine as an anthelmintic. It is effective against a wide range of gastrointestinal nematodes and lungworms. Additionally, it serves as an impurity reference standard in pharmaceutical testing, ensuring the quality and efficacy of Febantel formulations .

Wirkmechanismus

Target of Action

Des(methoxycarbonyl) Febantel is an anthelmintic agent . It primarily targets fumarate reductase , a key enzyme in the metabolic pathways of many parasites . This enzyme plays a crucial role in the energy production of these organisms, making it an effective target for anthelmintic drugs .

Mode of Action

This compound acts by inhibiting the activity of fumarate reductase . This inhibition disrupts the energy production of the parasites, leading to their immobilization and eventual death . The compound’s action is specific to the parasites, making it a safe and effective treatment for parasitic infections .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the energy production pathway of the parasites . By inhibiting fumarate reductase, the compound disrupts the conversion of fumarate to succinate, a critical step in the parasites’ energy production . This disruption leads to energy depletion in the parasites, resulting in their immobilization and death .

Pharmacokinetics

It is known that the compound is a prodrug of febantel . After oral administration, it is rapidly converted to the active metabolite febantel sulfone .

Result of Action

The primary result of this compound’s action is the effective treatment of parasitic infections . By disrupting the energy production of the parasites, the compound leads to their immobilization and death . This results in the clearance of the parasites from the host organism, alleviating the symptoms of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Biochemische Analyse

Cellular Effects

Febantel, the parent compound, is known to be highly active against various species of nematodes and cestodes in animals .

Molecular Mechanism

It is known that Febantel is a pro-drug that gets transformed into the active metabolite fenbendazole by hydrolytic removal of the methoxy acetyl group and subsequent cyclization .

Dosage Effects in Animal Models

Febantel is known to be effective against various species of nematodes and cestodes in animals at certain dosages .

Metabolic Pathways

Febantel is known to be metabolized into fenbendazole and oxfendazole .

Vorbereitungsmethoden

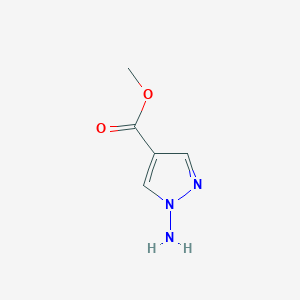

Synthetic Routes and Reaction Conditions: The synthesis of Des(methoxycarbonyl) Febantel involves several steps. Initially, O-methyl isourea methyl carbamate reacts with dimethyl carbonate to form O-methyl isourea diamino methyl carbamate. This intermediate then reacts with 2-amino-5-thiophenyl-(2-methoxy) acetanilide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve solvent-based recrystallization, thermal and mechanical treatments, and spray drying. The anti-solvent method and crystallization from isopropanol are also employed to obtain the desired polymorphic forms .

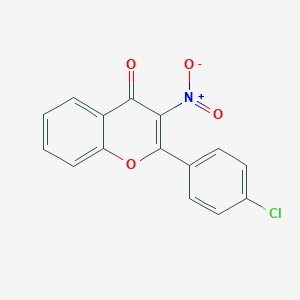

Analyse Chemischer Reaktionen

Types of Reactions: Des(methoxycarbonyl) Febantel undergoes various chemical reactions, including:

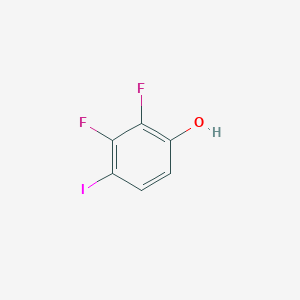

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

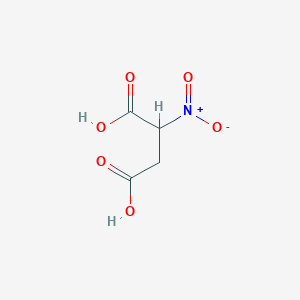

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrazine hydrate are used.

Substitution: Nucleophiles like sodium methoxide can be employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds.

Vergleich Mit ähnlichen Verbindungen

Febantel: The parent compound, also an anthelmintic.

Fenbendazole: The active metabolite of Febantel.

Oxfendazole: Another metabolite of Febantel with similar anthelmintic properties

Uniqueness: Des(methoxycarbonyl) Febantel is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to its parent compound, Febantel. This makes it a valuable impurity reference standard in pharmaceutical research .

Eigenschaften

IUPAC Name |

methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-25-11-16(23)20-15-10-13(27-12-6-4-3-5-7-12)8-9-14(15)21-17(19)22-18(24)26-2/h3-10H,11H2,1-2H3,(H,20,23)(H3,19,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUWUQNLCHLEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(N)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60524196 | |

| Record name | Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92088-58-9 | |

| Record name | Methyl ((2-((methoxyacetyl)amino)-4-(phenylthio)phenyl)carbamimidoyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092088589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ((2-((METHOXYACETYL)AMINO)-4-(PHENYLTHIO)PHENYL)CARBAMIMIDOYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTX7AE9FC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)